3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of beta-alanine, where the amino group is substituted at the third position with a 3-bromo-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-4-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form 3-(3-bromo-4-methoxyphenyl)propanoic acid.
Amination: The propanoic acid derivative is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the third position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as hydroxyl or amino groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3-bromo-4-methoxyphenyl)propanoic acid derivatives, while substitution reactions can produce various substituted amino acids.
Scientific Research Applications
3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the bromo group, which may result in different reactivity and biological activity.
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid: The hydroxyl group can introduce additional hydrogen bonding interactions.
3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid: The chloro group may alter the compound’s electronic properties compared to the bromo group.
Uniqueness
3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid is unique due to the presence of both bromo and methoxy substituents on the aromatic ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXJKOLSUBEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611512 | |
Record name | 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34840-91-0 | |
Record name | 3-Amino-3-(3-bromo-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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